E3 ligase Ligand 18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ligando de la E3 ligasa 18 es una molécula pequeña que se une a las E3 ubiquitina ligasas, que son enzimas que participan en el proceso de ubiquitinación. La ubiquitinación es una modificación postraduccional en la que las proteínas de ubiquitina se unen a una proteína de sustrato, marcándola para su degradación por el proteasoma. El ligando de la E3 ligasa 18 juega un papel crucial en la degradación específica de proteínas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y las aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ligando de la E3 ligasa 18 generalmente implica múltiples pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento final. La ruta sintética puede variar según la estructura específica del ligando, pero los pasos comunes incluyen:

Formación de la estructura central: Este paso implica la construcción del andamiaje central del ligando utilizando diversas reacciones orgánicas como condensación, ciclización y transformaciones de grupos funcionales.

Funcionalización: La estructura central se funcionaliza luego con grupos específicos que mejoran su afinidad de unión a las E3 ligasas. Esto puede implicar reacciones como alquilación, acilación y aminación.

Acoplamiento final: El paso final implica acoplar la estructura central funcionalizada con un enlace o otra molécula para completar la síntesis del ligando de la E3 ligasa 18.

Métodos de producción industrial

La producción industrial del ligando de la E3 ligasa 18 implica la ampliación de la ruta sintética para producir el compuesto en grandes cantidades. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas se utilizan comúnmente para el control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El ligando de la E3 ligasa 18 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ligando se puede oxidar para formar diferentes estados de oxidación, lo que puede afectar su afinidad de unión y actividad.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del ligando, lo que potencialmente altera sus propiedades.

Sustitución: El ligando puede sufrir reacciones de sustitución donde los grupos funcionales específicos se reemplazan por otros, afectando sus características de unión.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del ligando de la E3 ligasa 18 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se optimizan para lograr las transformaciones deseadas.

Productos principales

Los productos principales formados a partir de las reacciones del ligando de la E3 ligasa 18 dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir formas oxidadas o reducidas del ligando, así como derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El ligando de la E3 ligasa 18 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar el proceso de ubiquitinación y el papel de las E3 ligasas en la degradación de proteínas.

Biología: El ligando se utiliza para investigar la regulación de los procesos celulares mediante la ubiquitinación y para identificar nuevos objetivos para la intervención terapéutica.

Medicina: El ligando de la E3 ligasa 18 se explora como un posible agente terapéutico para enfermedades como el cáncer, donde se ve implicada la desregulación de las vías de degradación de proteínas.

Mecanismo De Acción

El ligando de la E3 ligasa 18 ejerce sus efectos al unirse a las E3 ubiquitina ligasas, facilitando la transferencia de ubiquitina a las proteínas de sustrato. Este proceso implica los siguientes pasos:

Unión: El ligando se une a la E3 ligasa, formando un complejo.

Transferencia de ubiquitina: La E3 ligasa, en conjunto con las enzimas de conjugación de ubiquitina (E2), transfiere ubiquitina a la proteína de sustrato.

Degradación del sustrato: El sustrato ubiquitinado es reconocido por el proteasoma y degradado, lo que lleva a la regulación de los niveles de proteína dentro de la célula.

Comparación Con Compuestos Similares

El ligando de la E3 ligasa 18 se puede comparar con otros compuestos similares, como:

Ligandos de cereblon: Estos ligandos se unen a la E3 ligasa de cereblon y se utilizan en el desarrollo de PROTAC.

Ligandos de Von Hippel-Lindau: Estos ligandos se dirigen a la E3 ligasa de Von Hippel-Lindau y también se utilizan en el desarrollo de PROTAC.

Ligandos de proteínas inhibidoras de la apoptosis: Estos ligandos se unen a las proteínas inhibidoras de la apoptosis y modulan su actividad.

El ligando de la E3 ligasa 18 es único en su afinidad de unión específica y selectividad para ciertas E3 ligasas, lo que lo convierte en una herramienta valiosa para la degradación específica de proteínas y aplicaciones terapéuticas .

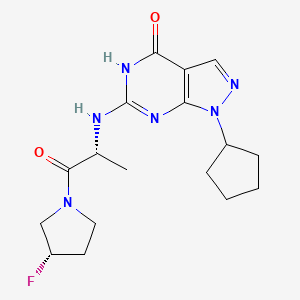

Propiedades

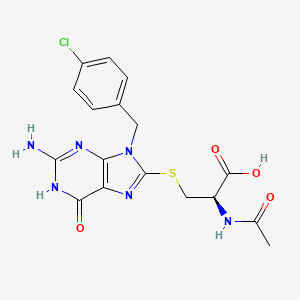

Fórmula molecular |

C17H17ClN6O4S |

|---|---|

Peso molecular |

436.9 g/mol |

Nombre IUPAC |

(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C17H17ClN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1 |

Clave InChI |

CEOFSRBWEZNKGM-NSHDSACASA-N |

SMILES isomérico |

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O |

SMILES canónico |

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)

![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B10856794.png)

![(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10856801.png)

![3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride](/img/structure/B10856816.png)

![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)

![4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile](/img/structure/B10856850.png)